B1575135 papillomavirus binding factor (499-510)

papillomavirus binding factor (499-510)

Cat. No.: B1575135
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Papillomavirus binding factor (499-510) is a defined peptide segment of the cellular transcriptional regulator PBF (Zinc Finger Protein 395). PBF is a protein that binds the human papillomavirus (HPV) late promoter and regulates viral gene activity by recognizing the CCGG sequence in E2 binding sites . Research indicates that PBF is an intrinsically disordered protein (IDP) with a zinc finger-like domain, a characteristic that facilitates its interaction with multiple cellular targets . This specific peptide is a valuable tool for investigating the molecular mechanisms of HPV persistence and replication. The interaction between HPV and host cellular proteins like PBF is a critical area of study, as persistent infection with high-risk HPV types is the necessary cause of virtually all cervical cancers and is also implicated in a significant subset of head and neck, anal, penile, and vulvar cancers . Furthermore, PBF has been studied in the context of various cancers, with clinical studies revealing that PBF-positive osteosarcoma patients are associated with a significantly poorer prognosis, highlighting its broader relevance in oncogenesis . This reagent is intended for use in fundamental research applications, such as protein-protein interaction studies, characterizations of host-virus dynamics, and investigations into the viral life cycle, which is intricately linked to the differentiation of the epithelial tissues the virus infects . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

sequence

CTACRWKKACQR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

papillomavirus binding factor (499-510)

Origin of Product

United States

Scientific Research Applications

Role in HPV Biology

PBF is integral to the interaction between HPV proteins and host cellular mechanisms. The E6 protein of HPV contains a PDZ-binding motif that interacts with PDZ domain-containing proteins, influencing both viral replication and oncogenesis. Research indicates that these interactions can stabilize the E6 protein, facilitating its role in malignant transformation and maintaining viral episomes during early stages of infection .

Stabilization of E6 Protein

Studies using human foreskin keratinocyte (HFK) cell lines have demonstrated that PDZ proteins such as hScrib enhance the stability of E6, which is critical for viral life cycles. Mutant HPV genomes lacking PDZ binding show reduced growth rates and instability, indicating that PBF plays a crucial role in maintaining viral integrity .

Cancer Research Applications

PBF's involvement in cancer biology extends beyond HPV. It has been implicated in various malignancies, where its expression patterns can serve as biomarkers for tumor progression.

Biomarker Potential

Research has shown that PBF is expressed variably in different tumors, including cervical cancers and sarcomas. The expression levels of PBF correlate with tumor characteristics, suggesting its potential as a biomarker for diagnosis and prognosis .

Tumor Type PBF Expression Clinical Relevance
Cervical CancerElevatedAssociated with HPV infection
SarcomasVariablePotential biomarker for diagnosis

Therapeutic Implications

The modulation of PBF interactions presents therapeutic opportunities. Targeting PBF or its associated pathways could lead to novel treatments for HPV-related malignancies.

Targeting PDZ Interactions

Inhibiting the PDZ-PBF interactions may disrupt the stabilization of E6, potentially leading to decreased oncogenic activity in HPV-positive cells. This approach could form the basis for new antiviral therapies aimed at reducing tumorigenesis linked to HPV .

Detection and Diagnostic Applications

PBF's specificity for HPV-related processes makes it a candidate for diagnostic applications.

Multiplex Detection Techniques

Recent advancements have utilized PBF in multiplex assays for detecting various HPV types through innovative techniques like flow cytometry. These methods enhance the detection sensitivity and specificity of HPV strains, aiding in early diagnosis and monitoring of HPV-associated diseases .

Case Studies

Several case studies illustrate the applications of PBF in research:

  • Case Study 1: Cervical Cancer Progression
    A study demonstrated that high levels of PBF expression were associated with advanced stages of cervical cancer, indicating its potential as a prognostic marker .
  • Case Study 2: Sarcoma Research
    In soft-tissue sarcomas, researchers identified specific antigenic peptides derived from PBF, which could be targeted for immunotherapy approaches .

Chemical Reactions Analysis

Binding Mechanism

The binding of HPV to host cells primarily involves interactions with heparan sulfate (HS) proteoglycans on the cell surface. Research indicates that specific sulfation patterns on HS are vital for effective binding.

  • N-sulfation : Essential for high-affinity interactions between HPV16 and heparin.

  • 6O-sulfation : Stabilizes the interaction, contributing to structural activation.

  • 2O and 3O-sulfation : Generally dispensable for binding but may play minor roles.

These sulfation patterns facilitate the initial attachment of HPV16, triggering conformational changes in the viral capsid that are crucial for subsequent infection processes .

Structural Activation

Upon binding, a significant conformational change occurs in the HPV capsid, termed structural activation. This process exposes specific epitopes on the L1 protein, which are necessary for further interactions with secondary receptors. The activation is induced by highly sulfated HS and is not replicated by other glycosaminoglycans like chondroitin sulfate .

Single-Molecule Force Spectroscopy

Recent studies utilizing atomic force microscopy (AFM) have quantified HPV16-heparin interactions through single-molecule force spectroscopy (SMFS). Key findings include:

  • The rupture force histograms indicate that N-sulfates contribute significantly to bond stability.

  • Kinetic off-rates were measured, showing that N-sulfates facilitate longer bond lifetimes, while 6O-sulfates enhance stability further .

Kinetic Parameters

The kinetic parameters derived from these experiments reveal:

  • On-rate (konk_{on}
    )
    : Reflects the speed at which HPV binds to HS.

  • Off-rate (koffk_{off}
    )
    : Indicates how quickly the virus dissociates from HS.

These parameters are crucial for understanding how variations in sulfation affect viral entry dynamics .

Sulfation Contributions

Sulfation TypeContributionImportance
N-sulfationHighEssential for binding
6O-sulfationModerateStabilizes interaction
2O/3O-sulfationLowMostly dispensable

Comparison with Similar Compounds

Key Findings:

  • PBF vs. RUNX1 : Both bind adjacent motifs in HPV8 P2 and BPV1 BS-1. RUNX1 recognizes the TGTGGT motif, while PBF binds CCGG . Mutations in either site impair repression, suggesting cooperative roles .
  • PBF vs. E2: E2 binds the canonical ACCN₆GGT motif, whereas PBF occupies the 3' half (CCGG). Competition between E2 and PBF may fine-tune transcriptional output .
  • Structural Dynamics : Unlike E2, which has a well-defined DNA-binding domain, PBF’s zinc finger architecture (ZNF395) suggests modular DNA recognition, enabling adaptability across PV types .

Research Findings and Mechanistic Insights

Functional Studies on PBF

  • Yeast One-Hybrid Screening: Identified PBF as a novel interactor of HPV8 P2 and BPV1 BS-1 .
  • Promoter Activity Assays : Mutating CCGG in P2/BS-1 reduced transcriptional repression by 60–70%, confirming PBF’s regulatory role .

Comparative Analysis of Binding Mechanisms

  • E2-PBF Competition : E2’s activation function is suppressed when PBF occupies CCGG, highlighting a switch mechanism between viral latency and replication phases.
  • RUNX1 Synergy : RUNX1 binding to TGTGGT adjacent to CCGG stabilizes PBF-E2 complexes, enhancing repression .

Preparation Methods

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the primary method used to prepare the papillomavirus binding factor (499-510) peptide. This method allows for precise control over the amino acid sequence and modifications.

  • Resin Selection: Typically, a Wang resin or Rink amide resin is selected depending on whether the peptide requires a free acid or amide at the C-terminus.
  • Amino Acid Coupling: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed. Each amino acid is sequentially coupled using activating agents such as HBTU or HATU in the presence of a base like DIPEA.
  • Deprotection Cycles: The Fmoc group is removed by treatment with 20% piperidine in DMF between coupling steps.
  • Cleavage and Side-Chain Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and ethanedithiol.

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of water-acetonitrile with 0.1% TFA.

Characterization: Purity and identity are confirmed by mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC.

Recombinant Expression (Alternative Method)

For larger quantities or fusion proteins containing the papillomavirus binding factor (499-510) sequence, recombinant expression in Escherichia coli or other expression systems can be used.

  • Gene Cloning: The DNA sequence encoding the peptide is cloned into an expression vector with appropriate tags (e.g., His-tag) for purification.
  • Expression Induction: Protein expression is induced by IPTG in bacterial cultures.
  • Purification: The fusion protein is purified using affinity chromatography (e.g., Ni-NTA for His-tag), followed by proteolytic cleavage if necessary to release the peptide.
  • Further Purification: Additional purification steps such as ion-exchange chromatography or size-exclusion chromatography may be applied.
  • Folding and Refolding: If the peptide is expressed as part of a larger protein, refolding protocols may be required to obtain the active conformation.

Chemical Modifications and Labeling

To study binding interactions and structural dynamics, the peptide may be chemically modified:

Functional Assays Preparation

The prepared peptide is often used in:

  • Binding Assays: To test affinity to HPV capsid proteins or heparan sulfate analogs.
  • Structural Activation Studies: To observe conformational changes upon binding, often using techniques like atomic force microscopy (AFM) or surface plasmon resonance (SPR).
  • Cellular Assays: To evaluate the peptide’s role in viral entry or inhibition by incubating with susceptible cell lines.

Data Table: Summary of Preparation Parameters

Preparation Step Method/Condition Notes
Peptide Synthesis Fmoc-SPPS on Wang or Rink amide resin Sequential coupling, standard deprotection
Cleavage & Deprotection TFA cocktail (TFA/water/TIS/EDT) 2-3 hours at room temperature
Purification RP-HPLC (C18 column) Gradient 5-60% acetonitrile over 30 min
Characterization MALDI-TOF or ESI-MS, analytical HPLC Confirm mass and purity >95%
Recombinant Expression E. coli expression with His-tag purification IPTG induction, affinity chromatography
Chemical Modifications Biotinylation, fluorescent dyes, sulfation For functional and binding studies

Research Findings Related to Preparation

  • Binding Specificity: The peptide (499-510) corresponds to a critical binding region that interacts with sulfated heparan sulfate on host cells, essential for HPV16 attachment and structural activation.
  • Structural Activation: Proper preparation of this peptide allows detailed biophysical studies, including single-molecule force spectroscopy, revealing how sulfation patterns on heparan sulfate influence HPV binding mechanics.
  • Functional Stability: Peptide stability and correct folding are crucial for maintaining binding activity, which is ensured by purification and characterization protocols.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to study the interaction between HPV binding factors (e.g., residues 499–510) and host cellular proteins?

  • Methodological Answer : Co-immunoprecipitation (Co-IP) and chromatin immunoprecipitation (ChIP-qPCR) are primary methods to validate physical interactions. For example, ChIP-qPCR has been used to map CTCF and YY1 binding to the HPV long control region (LCR) and enhancer regions . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities for synthetic peptides spanning residues 499–510. Structural studies (e.g., X-ray crystallography) are critical for resolving atomic-level interactions.

Q. How do HPV binding factors influence viral genome integration and oncogene expression?

  • Answer : HPV binding factors like CTCF and YY1 mediate chromatin looping, which regulates viral gene transcription. Disruption of CTCF binding in the E2 open reading frame (ORF) reduces YY1 recruitment, leading to loss of repressive histone marks (e.g., H3K27Me3) and de-repression of viral oncogenes . Experimental validation involves mutating CTCF/YY1 binding sites and analyzing chromatin accessibility via formaldehyde-assisted isolation of regulatory elements (FAIRE) .

Q. What are the functional consequences of HPV binding factor mutations (e.g., residue 499–510 deletions) on viral replication?

  • Answer : Mutagenesis studies combined with episomal maintenance assays in keratinocytes can assess replication efficiency. For instance, HPV18ΔCTCF genomes show reduced PRC1/PRC2 recruitment and increased chromatin accessibility, leading to uncontrolled early promoter activity . Quantify viral copy number via qPCR and assess transcriptional changes using RNA-seq.

Advanced Research Questions

Q. How can conflicting data on HPV binding factor roles in different cancer subtypes be resolved?

  • Answer : Contradictions may arise from tissue-specific chromatin states or HPV genotype variations. Stratify analyses by HPV subtype (e.g., HPV16 vs. HPV18) and tumor microenvironment using single-cell RNA-seq. For example, HPV-positive oropharyngeal cancers show better survival than HPV-negative tumors, but tobacco exposure modifies this effect . Use multivariate Cox regression to adjust for confounders like smoking history.

Q. What advanced techniques address the challenge of low HPV DNA recovery in clinical samples for binding studies?

  • Answer : Whole-genome amplification (WGA) coupled with target enrichment (e.g., hybrid capture) improves sensitivity for low-abundance HPV DNA. For sperm samples, enzymatic treatments (e.g., Heparinase-III) can disrupt HPV-sperm binding without compromising motility, enabling ART-safe sperm selection . Validate recovery rates via droplet digital PCR (ddPCR).

Q. How do epigenetic modifications at the HPV integration site affect host-virus interactions?

  • Answer : Integration disrupts CTCF-mediated chromatin looping, altering host gene expression. Use 3C (Chromosome Conformation Capture) to study looping changes in HPV-positive cell lines . Compare histone modification profiles (H3K4Me3 for active transcription, H3K27Me3 for repression) between integrated and episomal HPV genomes via ChIP-seq .

Q. What computational tools improve prediction of transcription factor binding sites (TFBS) in HPV variants?

  • Answer : Non-linear classification methods (e.g., support vector machines or deep learning) integrate sequence motifs, chromatin accessibility (ATAC-seq), and evolutionary conservation data to predict TFBS. For HPV52, phylogenetic analysis (MEGA) and transcription factor binding site (TFBS) mapping in the LCR reveal functional SNPs affecting oncogene regulation .

Q. Data Contradiction Analysis

Q. Why do some studies report HPV binding factors as oncogenic drivers while others highlight tumor-suppressive roles?

  • Answer : Context-dependent effects arise from cellular differentiation states. In undifferentiated cells, CTCF/YY1 maintain viral latency via PRC-mediated repression. During differentiation, loss of CTCF binding increases LCR accessibility, activating viral replication . Use organotypic raft cultures to model differentiation-dependent changes and validate via FAIRE-qPCR .

Q. Tables for Key Findings

Binding Factor Functional Role Experimental Evidence Reference
CTCFMediates chromatin looping3C analysis of HPV18 WT genomes
YY1Recruits polycomb repressorsChIP-qPCR of PRC1/PRC2 subunits
HPV E7Binds pRB, disrupts cell cyclep16 overexpression in HPV+ tumors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.